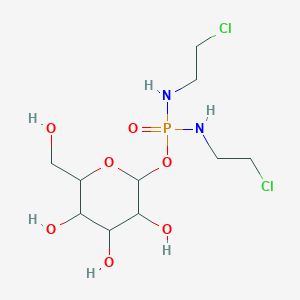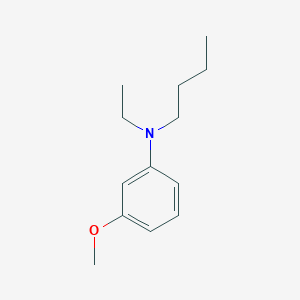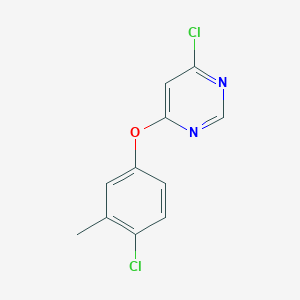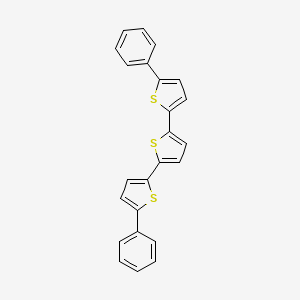
2,5-bis(5-phenylthiophen-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis(5-phenylthiophen-2-yl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is known for its unique electronic properties, making it a subject of interest in various scientific fields, including material science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-phenylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling of organotin compounds with organic halides. The general reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-bis(5-phenylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents such as bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Bromine in acetic acid or iodine in chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
2,5-bis(5-phenylthiophen-2-yl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,5-bis(5-phenylthiophen-2-yl)thiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and electron transfer processes. These interactions can influence the behavior of organic electronic devices, such as transistors and solar cells.
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener.
2,5-bis(6-amine-benzoxazol-2-yl)thiophene: Used as a fluorescent dye with large Stokes shift.
Uniqueness
2,5-bis(5-phenylthiophen-2-yl)thiophene is unique due to its specific electronic properties, which make it particularly suitable for applications in organic electronics. Its ability to undergo various chemical reactions also adds to its versatility in synthetic chemistry.
Propiedades
Número CAS |
1665-32-3 |
|---|---|
Fórmula molecular |
C24H16S3 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
2,5-bis(5-phenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C24H16S3/c1-3-7-17(8-4-1)19-11-13-21(25-19)23-15-16-24(27-23)22-14-12-20(26-22)18-9-5-2-6-10-18/h1-16H |
Clave InChI |
XRJQPRXHZIHZQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


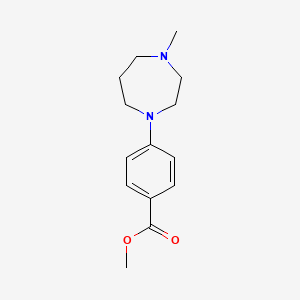


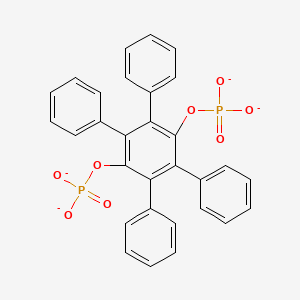
![1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole](/img/structure/B14128556.png)
![3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14128561.png)
![1-(4-Fluorobenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B14128576.png)
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128578.png)
